molecular formula C17H16Cl3NO2 B2515635 N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide CAS No. 303091-83-0

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B2515635
CAS No.: 303091-83-0
M. Wt: 372.67
InChI Key: NXEQUVVUOMSTNF-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound provided for non-clinical life science research and development. This butanamide derivative features a chlorophenylmethyl group and a dichlorophenoxy moiety, a structural motif found in compounds with various bioactive properties . As a research chemical, its primary value lies in its potential as a building block or intermediate for the synthesis of more complex molecules or as a reference standard in analytical studies. Researchers may investigate this compound in projects related to medicinal chemistry, where similar structures have been explored for their interactions with biological targets . Its mechanism of action is not defined and would be dependent on the specific experimental context and pathway under investigation by the researcher. This product is strictly labeled "For Research Use Only" and is not intended for direct application in diagnostics, therapeutics, or any form of human or animal consumption. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO2/c18-13-5-3-12(4-6-13)11-21-17(22)2-1-9-23-16-8-7-14(19)10-15(16)20/h3-8,10H,1-2,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEQUVVUOMSTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is used to study the effects of certain compounds on biological systems. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. These interactions result in various biological effects, depending on the specific application. The molecular targets and pathways involved are often studied to understand the compound’s effects and to develop new applications .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[(4-Chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide 303091-84-1 C₁₈H₁₉Cl₂NO₃ 368.25 4-Chlorobenzyl, 2,4-dichlorophenoxy
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide 346723-96-4 C₁₈H₁₉Cl₂NO₂ 352.26 2-Ethylphenyl, 2,4-dichlorophenoxy
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 348163-50-8 C₁₈H₁₇Cl₂NO₃ 366.24 4-Acetylphenyl, 2,4-dichlorophenoxy
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide 1020056-51-2 C₁₆H₁₅Cl₂FN₂O₂ 357.21 5-Amino-2-fluorophenyl, 2,4-dichlorophenoxy
4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide 307507-67-1 C₁₈H₁₇Cl₂NO₄ 382.24 2,3-Dihydro-1,4-benzodioxin-6-yl, 2,4-dichlorophenoxy
4-(2,4-Dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide 303091-84-1 C₁₈H₁₉Cl₂NO₃ 368.25 4-Methoxybenzyl, 2,4-dichlorophenoxy (structural isomer of the target compound)

Key Observations :

  • Aromatic Substitutions: The 4-chlorobenzyl group in the target compound enhances metabolic stability compared to the 2-ethylphenyl group in CAS 346723-96-4, which may increase susceptibility to oxidative metabolism . The 5-amino-2-fluorophenyl group in CAS 1020056-51-2 adds hydrogen-bonding capacity, which could enhance target binding in pharmaceutical applications .

Biological Activity

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated phenyl group and a phenoxy group attached to a butanamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Formula: C₁₈H₁₉Cl₂N O₃
Molecular Weight: 368.25 g/mol
CAS Number: 303091-83-0

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The compound is hypothesized to modulate the activity of enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. However, detailed studies on its specific targets are still limited.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects against certain cancer cell types, indicating its viability as a lead compound in cancer drug development. The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

  • In Vitro Studies on Antimicrobial Activity:
    • A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.
    • Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating significant antimicrobial efficacy.
  • Anticancer Research:
    • In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
    • Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamideStructureModerate antimicrobial activity
N-(3-amino-4-chlorophenyl)-4-(2,4-ditert-pentylphenoxy)butanamideStructureHigh anticancer activity

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Preliminary data suggest that it may exhibit moderate bioavailability due to its lipophilic nature; however, further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

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